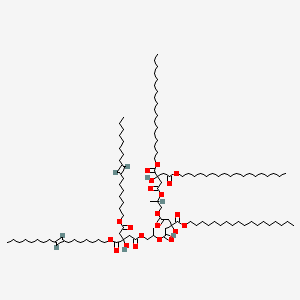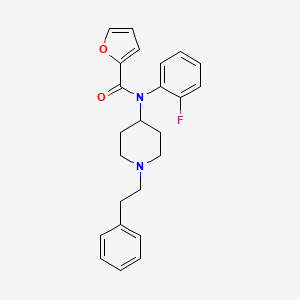
o-Fluoro-2-furanylfentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Fluoro-2-furanylfentanyl is a synthetic opioid and a derivative of fentanyl, a potent analgesic. This compound belongs to the class of fentanyl analogs, which have been developed to mimic the pharmacological effects of fentanyl. These analogs are often used in research to understand the structure-activity relationships of opioids and to develop new pain management therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Fluoro-2-furanylfentanyl typically involves the introduction of a fluorine atom and a furan ring into the fentanyl structure. The process begins with the synthesis of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
N-alkylation: This involves the reaction of an amine with an alkyl halide to form an N-alkylated product.
Amide formation: The reaction of an amine with an acid chloride to form an amide bond.
Fluorination: Introduction of a fluorine atom into the molecule using fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
o-Fluoro-2-furanylfentanyl undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen to the molecule.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can result in the formation of deoxygenated products .
Aplicaciones Científicas De Investigación
o-Fluoro-2-furanylfentanyl has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of opioids and to develop new synthetic methodologies.
Biology: Used to investigate the interactions of opioids with their receptors and to study the pharmacokinetics and pharmacodynamics of fentanyl analogs.
Medicine: Used in the development of new pain management therapies and to understand the mechanisms of opioid addiction and tolerance.
Industry: Used in the production of pharmaceutical intermediates and as a reference standard in analytical laboratories
Mecanismo De Acción
o-Fluoro-2-furanylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, euphoria, and respiratory depression. The molecular targets involved include the μ-opioid receptor and various downstream signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to o-Fluoro-2-furanylfentanyl include:
- Furanylfentanyl
- 4-Fluoro-isobutyrylfentanyl
- Acetylfentanyl
- Acrylfentanyl .
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a furan ring in its structure. These modifications can significantly alter its pharmacological properties, such as potency, receptor binding affinity, and metabolic stability, compared to other fentanyl analogs .
Propiedades
Número CAS |
101343-73-1 |
|---|---|
Fórmula molecular |
C24H25FN2O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25FN2O2/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19/h1-11,18,20H,12-17H2 |
Clave InChI |
QAURJPLHDYKGHY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


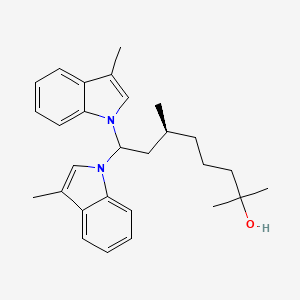
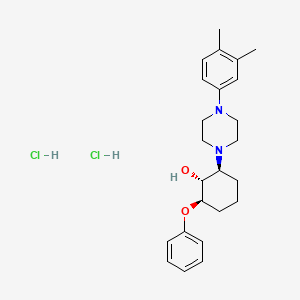
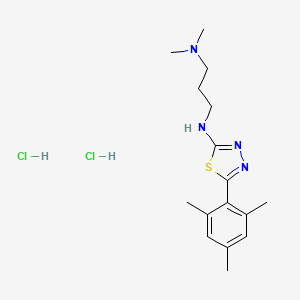
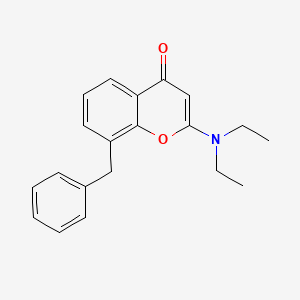
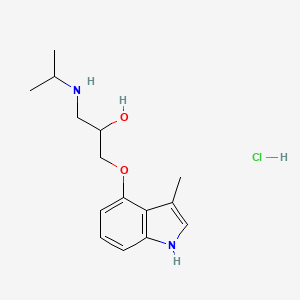
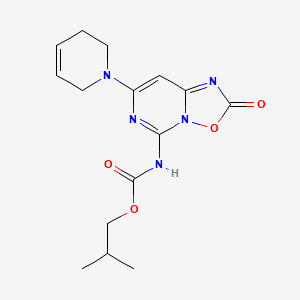
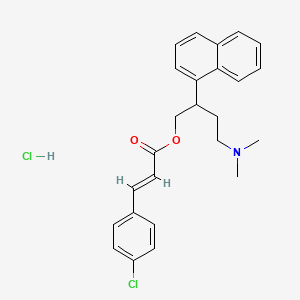

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
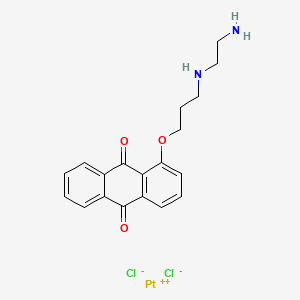
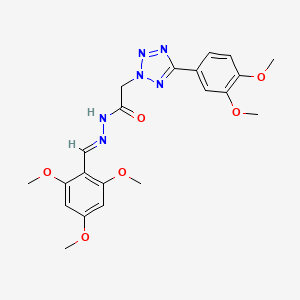
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
